molecular formula C19H19N3O5 B2976575 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide CAS No. 941982-58-7

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2976575
CAS No.: 941982-58-7
M. Wt: 369.377
InChI Key: QPDLATLFUFYBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .


Molecular Structure Analysis

The molecule contains a piperidine ring, a benzamide group, a nitro group, and a methoxy group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Corrosion Inhibition

A study on N-Phenyl-benzamide derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds, featuring electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents, showed enhanced inhibition efficiency due to the methoxy substituent, suggesting potential applications in material protection and preservation (Mishra et al., 2018).

Drug Development

Research on analogues of 4-nitrobenzylthioinosine highlighted the synthesis of compounds with modified benzyl groups to improve affinity for ENT1, a nucleoside transport protein. This suggests the compound's potential framework for developing drugs with enhanced oral absorption or CNS penetration, focusing on diseases related to nucleoside transport (Tromp et al., 2004).

Antimicrobial Activity

A study on the synthesis and antimicrobial screening of benzamide derivatives incorporating a thiazole ring demonstrated significant in vitro antibacterial and antifungal activity. This implies potential for the development of new antimicrobial agents based on structural modifications of the benzamide backbone (Desai et al., 2013).

Pharmaceutical Properties Improvement

Exploration of structure-activity relationships in benzamide derivatives led to potent antistaphylococcal compounds with improved pharmaceutical properties. This research suggests a pathway for enhancing the drug-like characteristics of benzamide-based compounds (Haydon et al., 2010).

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new compounds are continually being synthesized and studied for their potential therapeutic effects . This compound, with its complex structure, could be an interesting subject for future research.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-17-10-7-14(12-16(17)21-11-3-2-4-18(21)23)20-19(24)13-5-8-15(9-6-13)22(25)26/h5-10,12H,2-4,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDLATLFUFYBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.